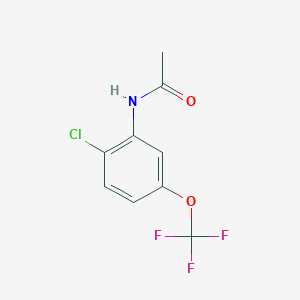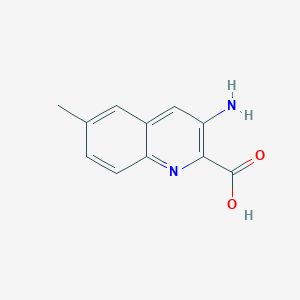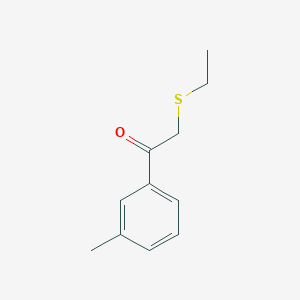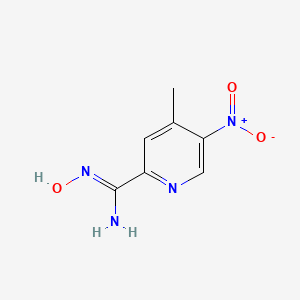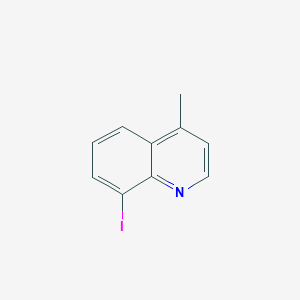
8-Iodo-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of an iodine atom at the 8th position and a methyl group at the 4th position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-4-methylquinoline can be achieved through several methods. One common approach involves the iodination of 4-methylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:
Iodination of 4-Methylquinoline:
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes or the use of catalytic systems to enhance yield and selectivity. These methods are designed to minimize waste and improve the overall efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
8-Iodo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases, and appropriate ligands.
Major Products Formed
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Quinoline N-oxides or other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
8-Iodo-4-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting materials.
Biological Studies: Investigated for its interactions with biological targets and its potential as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 8-Iodo-4-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its target.
Vergleich Mit ähnlichen Verbindungen
8-Iodo-4-methylquinoline can be compared with other quinoline derivatives, such as:
4-Methylquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.
8-Bromo-4-methylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
8-Chloro-4-methylquinoline: Contains a chlorine atom, which may affect its reactivity and applications differently.
Eigenschaften
Molekularformel |
C10H8IN |
|---|---|
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
8-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 |
InChI-Schlüssel |
KXJBFEOBSAXSMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=NC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6-Dibromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B13652750.png)

![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)
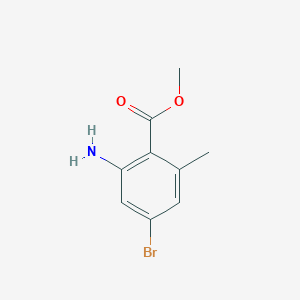
![3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B13652767.png)
